OVA (55-62)

MHC class I peptide binding kinetics immunodominance

OVA (55-62) peptide (KVVRFDKL) is the definitive subdominant H-2Kb epitope for quantitative immunodominance studies. Its distinct kinetic profile—9.1-fold slower Kon and 1.8-fold faster Koff relative to SIINFEKL—makes it essential for dissecting peptide-MHC stability, TCR activation thresholds, and cross-presentation pathways. For reproducible, publication-grade kinetic data, procure only HPLC-purified (>98%) product to eliminate synthesis byproduct interference.

Molecular Formula C47H81N13O11
Molecular Weight 1004.2 g/mol
Cat. No. B10855213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOVA (55-62)
Molecular FormulaC47H81N13O11
Molecular Weight1004.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C47H81N13O11/c1-26(2)23-35(46(70)71)58-41(65)31(18-11-13-21-49)54-43(67)34(25-36(61)62)57-42(66)33(24-29-15-8-7-9-16-29)56-40(64)32(19-14-22-53-47(51)52)55-44(68)37(27(3)4)60-45(69)38(28(5)6)59-39(63)30(50)17-10-12-20-48/h7-9,15-16,26-28,30-35,37-38H,10-14,17-25,48-50H2,1-6H3,(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,65)(H,59,63)(H,60,69)(H,61,62)(H,70,71)(H4,51,52,53)/t30-,31-,32-,33-,34-,35-,37-,38-/m0/s1
InChIKeyUBAOXMCIIZKBET-OGWYRZOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OVA 55-62 (KVVRFDKL) Peptide: A Subdominant Ovalbumin Epitope for H-2Kb MHC Class I Research


OVA 55-62 (KVVRFDKL) is an 8-amino acid synthetic peptide corresponding to residues 55–62 of the chicken ovalbumin protein. It functions as a subdominant, H-2Kb-restricted MHC class I epitope in C57BL/6 mice, derived from the same protein as the well-characterized immunodominant epitope OVA 257-264 (SIINFEKL) [1]. Unlike SIINFEKL, which drives robust CD8+ T cell responses with minimal costimulation, OVA 55-62 serves as a critical comparator in studies of immunodominance, antigen presentation hierarchy, and TCR affinity thresholds. Its distinct kinetic binding profile to H-2Kb—characterized by a markedly slower association rate (Kon) and faster dissociation rate (Koff) relative to SIINFEKL—makes it an essential tool for dissecting the molecular determinants of peptide-MHC stability and T cell activation [2].

Why OVA 55-62 Cannot Be Replaced by Other Ovalbumin-Derived Peptides in MHC Class I Research


In-class substitution among ovalbumin-derived H-2Kb-restricted peptides, such as replacing OVA 55-62 with the immunodominant SIINFEKL or other subdominant epitopes, is scientifically invalid due to profound quantitative differences in MHC binding kinetics and functional T cell activation thresholds. Direct head-to-head kinetic analysis reveals that OVA 55-62 exhibits a Kon that is approximately 9.1-fold slower and a Koff that is approximately 1.8-fold faster than SIINFEKL when binding to purified soluble H-2Kb molecules, resulting in substantially lower overall peptide-MHC complex stability [1]. These biophysical disparities directly translate to functional divergence in antigen presentation efficiency and the magnitude of CD8+ T cell responses elicited. Consequently, experimental outcomes obtained with SIINFEKL or its variants cannot be extrapolated to OVA 55-62, nor can OVA 55-62 serve as a surrogate for studies requiring the robust, costimulation-independent T cell activation characteristic of the immunodominant epitope [2]. Procurement decisions must therefore be guided by the specific quantitative properties of OVA 55-62 relative to the defined comparators outlined below.

Quantitative Evidence Guide: OVA 55-62 (KVVRFDKL) Versus Comparator Peptides in H-2Kb Binding and T Cell Activation


OVA 55-62 Exhibits 9.1-Fold Slower Association Kinetics for H-2Kb Binding Relative to the Immunodominant OVA 257-264 (SIINFEKL) Epitope

In a direct head-to-head comparison, the association rate constant (Kon) for OVA 55-62 binding to purified soluble H-2Kb molecules was measured at 6.5 × 10^2 M^-1 s^-1, which is 9.1-fold slower than the Kon of 5.9 × 10^3 M^-1 s^-1 observed for the immunodominant OVA 257-264 (SIINFEKL) peptide. The dissociation rate constant (Koff) for OVA 55-62 was 1.6 × 10^-5 s^-1, approximately 1.8-fold faster than the Koff of 9.1 × 10^-6 s^-1 for SIINFEKL [1]. These kinetic disparities, determined using biosensor techniques at 25°C, establish that OVA 55-62 forms substantially less stable complexes with H-2Kb, providing a molecular explanation for its subdominant status in CTL responses.

MHC class I peptide binding kinetics immunodominance

OVA 55-62 Dissociates 1.8-Fold Faster from H-2Kb Compared to SIINFEKL, Resulting in Reduced Peptide-MHC Complex Stability

Kinetic binding studies revealed that the dissociation rate constant (Koff) for OVA 55-62 from purified soluble H-2Kb molecules is 1.6 × 10^-5 s^-1, which is approximately 1.8-fold faster than the Koff of 9.1 × 10^-6 s^-1 measured for SIINFEKL under identical experimental conditions [1]. This faster off-rate translates to a shorter half-life of the peptide-MHC complex at the cell surface, a parameter known to critically influence the magnitude and duration of T cell receptor engagement and subsequent CTL activation. The combined effect of slower Kon and faster Koff yields an overall affinity for H-2Kb that is substantially lower for OVA 55-62 than for SIINFEKL, directly contributing to its subdominant immunological phenotype.

MHC class I peptide dissociation complex stability

OVA 55-62 Functions as a Stabilizing Peptide for H-2Kb, Enhancing Alternate MHC Class I Antigen Processing in Contrast to the Non-Exchangeable SIINFEKL Complex

In cross-presentation assays using TAP1-knockout macrophages, pre-incubation of cells with OVA 55-62 (KVVRFDKL) as an initial stabilizing peptide significantly enhanced subsequent binding and presentation of a readout peptide (either SIINFEKL or FAPGNYPAL) to T cells. This contrasts sharply with pre-incubation with SIINFEKL, which reduced readout peptide presentation due to the exceptional stability of SIINFEKL-Kb complexes that limits peptide exchange [1]. The capacity of OVA 55-62 to stabilize empty or peptide-receptive H-2Kb molecules while permitting subsequent peptide dissociation and exchange identifies it as a functionally distinct tool for investigating alternate MHC class I processing pathways, post-Golgi peptide exchange, and cross-priming mechanisms.

antigen presentation peptide exchange MHC class I

OVA 55-62 Is Structurally and Functionally Distinct from OVA 257-264 (SIINFEKL) and Its Variants, Precluding Cross-Study Comparability

While OVA 55-62 and SIINFEKL share an H-2Kb restriction and conserved Kb-binding motif, their distinct primary sequences (KVVRFDKL vs. SIINFEKL) and divergent biophysical properties establish them as functionally non-interchangeable entities. Furthermore, even among SIINFEKL variants, single amino acid substitutions produce profound functional differences. For instance, the low-affinity variant peptides EIINFEKL and SIIGFEKL fail to induce costimulation-independent CTL activation in vitro, unlike wild-type SIINFEKL, and require exogenous IL-2 and costimulatory signals to drive proliferation [1]. By extension, OVA 55-62 occupies a unique functional niche as a naturally occurring subdominant epitope with quantitatively defined, inferior H-2Kb binding kinetics relative to the immunodominant reference standard, but with distinct peptide exchange properties not shared by SIINFEKL.

peptide variants TCR affinity costimulation requirement

Procurement-Grade Purity of OVA 55-62 Peptide from Validated Commercial Sources Exceeds 98% by HPLC, Ensuring Reproducible Quantitative Assays

Commercial sourcing of synthetic OVA 55-62 peptide from reputable vendors yields material with HPLC purity exceeding 98%, as exemplified by product specifications indicating 98.99% purity [1]. This high level of purity is essential for quantitative immunological assays where contaminating peptide species, particularly truncated sequences or deletion products, can confound MHC binding measurements and T cell activation readouts. In contrast, lower-purity peptide preparations (e.g., >80% purity grades ) are available but introduce greater lot-to-lot variability and potential off-target effects, rendering them less suitable for rigorous quantitative comparisons. Procurement of high-purity OVA 55-62 ensures that the kinetic and functional parameters reported in the literature can be reliably reproduced across independent laboratories.

peptide synthesis HPLC purity reagent quality

Optimal Research and Procurement Scenarios for OVA 55-62 (KVVRFDKL) Peptide Based on Quantitative Evidence


Investigating the Molecular Basis of Immunodominance and CTL Response Hierarchies

OVA 55-62 serves as the definitive subdominant control peptide for studies comparing the H-2Kb-restricted presentation and immunogenicity of distinct ovalbumin-derived epitopes. Its 9.1-fold slower Kon and 1.8-fold faster Koff relative to SIINFEKL [1] provide a biophysically characterized, low-affinity benchmark that enables researchers to dissect the contribution of peptide-MHC binding kinetics to immunodominance. This application is supported by direct head-to-head kinetic data and is appropriate for experiments requiring a naturally processed, subdominant epitope with defined, inferior binding parameters.

Studying Alternate MHC Class I Antigen Processing and Peptide Exchange Mechanisms

OVA 55-62 is uniquely suited for experiments examining post-Golgi peptide exchange and cross-presentation pathways, as it functions as a stabilizing peptide for H-2Kb that nonetheless permits subsequent peptide dissociation and exchange. This contrasts with SIINFEKL, whose exceptionally stable complex with H-2Kb inhibits readout peptide presentation [2]. Researchers investigating the cellular machinery of peptide-receptive MHC class I molecules, including TAP-independent presentation and phagosomal peptide exchange, should procure OVA 55-62 as the appropriate tool for these mechanistic studies.

Calibrating TCR Affinity Thresholds and Avidity Maturation in CD8+ T Cell Responses

The subdominant nature and reduced H-2Kb affinity of OVA 55-62 make it an ideal reagent for setting the lower bound of the TCR activation threshold in OT-I and other H-2Kb-restricted transgenic T cell systems. While SIINFEKL elicits robust, costimulation-independent CTL activation, OVA 55-62 generates weaker responses that more closely model the activation requirements of low-avidity T cell clones [3]. Procurement of OVA 55-62 enables researchers to titrate the strength of TCR stimulation and investigate how functional avidity evolves during acute infection and memory inflation, as demonstrated in MCMV models where SIINFEKL-specific T cell avidity increases over time [4].

High-Purity Reagent for Reproducible Quantitative MHC Binding and T Cell Activation Assays

For laboratories conducting rigorous, quantitative analyses of MHC class I binding kinetics, peptide-MHC stability measurements, or dose-response T cell stimulation assays, procurement of OVA 55-62 with HPLC purity exceeding 98% is strongly recommended [5]. The high purity minimizes interference from synthesis byproducts and ensures that the observed kinetic parameters (Kon, Koff) and functional EC50 values accurately reflect the intrinsic properties of the OVA 55-62 peptide, facilitating inter-laboratory reproducibility and comparison with published data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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